
Minodronic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minodronic Acid-d4, also known as YM-529-d4, is a deuterium-labeled derivative of Minodronic Acid. Minodronic Acid is a third-generation bisphosphonate that is primarily used for the treatment of osteoporosis. It is known for its high efficacy in inhibiting bone resorption and has been shown to be effective in preventing fractures. The deuterium labeling in this compound is used for tracing and quantification purposes in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Minodronic Acid-d4 involves several steps. One common method includes the reaction of a precursor compound with thionyl chloride at temperatures ranging from -5°C to 30°C to obtain an intermediate compound. This intermediate is then reacted with phosphorous acid at temperatures between 100°C and 150°C to yield Minodronic Acid .
Industrial Production Methods
In industrial settings, Minodronic Acid is often produced through a series of chemical reactions involving the use of sodium hydroxide or potassium hydroxide solutions. The compound is then precipitated using mesoporous silicon dioxide and hydrochloric acid, followed by filtration, drying, and tabletting .
Analyse Chemischer Reaktionen
Types of Reactions
Minodronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorous acid, sodium hydroxide, and hydrochloric acid. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for the final synthesis and ensure the high purity and efficacy of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms
Minodronic Acid-d4 functions by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, leading to a reduction in the activity and lifespan of osteoclasts. This mechanism is crucial for maintaining bone density and preventing osteoporosis-related fractures. Studies indicate that this compound retains the pharmacological properties of its non-deuterated counterpart while offering advantages in tracking and quantifying drug metabolism and distribution .
Research Applications
-
Osteoporosis Treatment :
- Clinical Trials : this compound has been evaluated in various clinical settings for its effectiveness in treating osteoporosis. For instance, a study demonstrated that administration significantly improved lumbar spine and hip joint bone density over a period of one to two years .
- Animal Studies : Research involving ovariectomized monkeys showed that treatment with this compound increased vertebral mechanical strength by enhancing bone mineral density and content .
- Pharmacokinetic Studies :
- Combination Therapies :
Case Study 1: Efficacy in Postmenopausal Women
A clinical trial involving postmenopausal women demonstrated that daily administration of Minodronic Acid led to significant improvements in bone density markers compared to placebo groups. The reduction in fracture rates was notable, confirming its role as an effective therapeutic agent .
Case Study 2: Animal Model Research
In a controlled study with ovariectomized cynomolgus monkeys, administration of this compound resulted in increased vertebral strength correlating with enhanced bone mineral density. This study highlighted the compound's potential as a preventive treatment for osteoporosis-related complications .
Wirkmechanismus
Minodronic Acid-d4 exerts its effects by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to the induction of apoptosis in osteoclasts, thereby reducing bone resorption. Additionally, this compound acts as an antagonist of purinergic P2X2/3 receptors, which are involved in pain signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alendronic Acid
- Risedronic Acid
- Ibandronic Acid
Uniqueness
Minodronic Acid-d4 is unique due to its high efficacy in inhibiting bone resorption and its dual mechanism of action involving both farnesyl pyrophosphate synthase inhibition and P2X2/3 receptor antagonism. This makes it particularly effective in treating osteoporosis and reducing pain associated with bone resorption .
Biologische Aktivität
Minodronic Acid-d4 is a deuterated derivative of minodronic acid, a third-generation bisphosphonate primarily utilized in the treatment of osteoporosis. This compound has garnered attention not only for its therapeutic applications but also for its unique isotopic labeling, which facilitates advanced pharmacokinetic studies. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C₉H₈D₄N₂O₇P₂ |
Molecular Weight | 326.17 g/mol |
CAS Number | 1807367-80-1 |
The primary mechanism of action for this compound involves the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway essential for osteoclast function and survival. This inhibition leads to a reduction in osteoclast-mediated bone resorption, thereby mitigating bone loss associated with osteoporosis .
Osteoporosis Treatment
This compound exhibits potent inhibitory effects on osteoclast-mediated bone resorption, similar to its parent compound. In clinical studies, minodronic acid has shown to be significantly more effective than earlier bisphosphonates, with a reported efficacy 1000 times greater than etidronic acid and 10-100 times greater than alendronic acid in inhibiting bone resorption .
In trials involving postmenopausal women with primary osteoporosis, administration of minodronic acid resulted in significant increases in lumbar spine and hip joint bone density within one to two years. Additionally, markers of bone metabolism such as urinary collagen type 1 cross-linked N-telopeptide and serum osteocalcin were notably decreased, indicating reduced bone turnover .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. Studies indicate that it can inhibit proliferation and metastasis in various cancer cell types through both direct and indirect mechanisms. Notably, it has been shown to prevent the growth of bladder cancer both in vitro and in vivo . The compound acts as an antagonist to purinergic P2X2/3 receptors, which are implicated in pain pathways and may contribute to its anticancer effects by modulating tumor microenvironments .
Pharmacokinetics
The incorporation of deuterium in this compound allows for precise tracking during pharmacokinetic studies. Research indicates that deuteration can influence the pharmacokinetic profiles of drugs, enhancing their stability and bioavailability without altering their biological activity significantly .
Comparative Studies
A comparative study between this compound and other bisphosphonates revealed that while all compounds effectively inhibited bone resorption, this compound demonstrated enhanced potency at lower doses.
Case Studies
- Osteoporosis Management : A clinical trial reported significant improvements in bone density among patients treated with minodronic acid hydrate (a related formulation) compared to baseline measurements over a 2-year period. The study noted a marked reduction in fracture incidence among participants .
- Cancer Treatment : In a study focusing on bladder cancer cells, treatment with this compound resulted in reduced cell viability and inhibited metastatic behavior, suggesting potential utility as an adjunct therapy in oncology settings .
Eigenschaften
CAS-Nummer |
1807367-80-1 |
---|---|
Molekularformel |
C₉H₈D₄N₂O₇P₂ |
Molekulargewicht |
326.17 |
Synonyme |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.